![molecular formula C9H5IO3 B3214474 5-Iodobenzofuran-2-carboxylic acid CAS No. 1144854-04-5](/img/structure/B3214474.png)
5-Iodobenzofuran-2-carboxylic acid
Overview
Description
5-Iodobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5IO3 and a molecular weight of 288.04 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives has been studied extensively. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the synthesis of 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of 5-Iodobenzofuran-2-carboxylic acid consists of a benzofuran ring substituted with an iodine atom at the 5th position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis
Benzofuran compounds, including 5-Iodobenzofuran-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in C–H arylation and transamidation chemistry, enabling access to a wide range of elaborate benzofuran-2-carboxamides .Scientific Research Applications
Synthesis Techniques
- Convergent Syntheses of 2,3-Dihydrobenzofurans : A study by Wu et al. (2018) discusses a catalytic system for the annulation of aryl iodides and epoxides, leading to 2,3-dihydrobenzofuran scaffolds, which are structurally related to 5-Iodobenzofuran-2-carboxylic acid (Wu et al., 2018).
Chemical Modifications and Reactions
- Catalytic Oxidation of Alcohols : Uyanik et al. (2009) describe the use of modified 2-iodoxybenzoic acids (IBXs) for the oxidation of alcohols under nonaqueous conditions, which is relevant to the reactivity of similar compounds (Uyanik et al., 2009).
- Synthesis of Polysubstituted Aromatic Carboxylic Acids : Laak and Scharf (1989) report on the synthesis of polysubstituted aromatic carboxylic acids, showing the versatility in the modification of compounds like 5-Iodobenzofuran-2-carboxylic acid (Laak & Scharf, 1989).
Biological and Medicinal Applications
- Antimicrobial Agents : Sanjeeva et al. (2021) explore the synthesis and antimicrobial activities of 5-bromobenzofuran-2-carboxylic acid derivatives, demonstrating the potential medicinal applications of these compounds (Sanjeeva et al., 2021).
Analytical Chemistry Applications
- Liquid Chromatography in Honey Analysis : Nozal et al. (2001) developed a method for determining compounds including furan-2-carboxylic acid (closely related to 5-Iodobenzofuran-2-carboxylic acid) in honey samples using high-performance liquid chromatography (Nozal et al., 2001).
Safety and Hazards
Future Directions
While specific future directions for 5-Iodobenzofuran-2-carboxylic acid are not available, furanic building blocks like 2,5-furandicarboxylic acid are gaining attention due to their potential applications as sustainable substitutes for petroleum-derived compounds . This suggests that 5-Iodobenzofuran-2-carboxylic acid could also have potential future applications in sustainable chemistry.
properties
IUPAC Name |
5-iodo-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZGMVAKCVJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodobenzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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